molecular formula C30H30N4O7S B2839633 N-(4-methoxybenzyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide CAS No. 688060-94-8

N-(4-methoxybenzyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide

Cat. No. B2839633
CAS RN: 688060-94-8
M. Wt: 590.65
InChI Key: LJVXGVKHRVZOTF-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide is a useful research compound. Its molecular formula is C30H30N4O7S and its molecular weight is 590.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been dedicated to exploring the synthesis and structural characterization of quinazoline derivatives, including the compound . These studies have aimed at understanding the chemical properties and potential for further functionalization of such compounds. For example, Rahman et al. (2014) synthesized a series of N-substituted quinazoline derivatives to explore their diuretic, antihypertensive, and anti-diabetic potential, showcasing the broad interest in quinazoline frameworks for therapeutic applications (Rahman et al., 2014).

Antiproliferative Activity

Studies have also focused on evaluating the antiproliferative effects of quinazoline derivatives. For instance, Castro-Castillo et al. (2010) synthesized lakshminine and its derivatives, including a quinazoline framework, to test against various cancer cell lines, identifying compounds with marginal antiproliferative activity (Castro-Castillo et al., 2010).

Biological Activity and Mechanisms of Action

Further research has investigated the biological activity of quinazoline derivatives, including their mechanisms of action on cellular processes. For example, Lv and Yin (2019) designed a new heterocyclic compound related to the quinazoline structure to study its effects on cell viability, proliferation, and apoptosis in bone cancer cells, revealing its potential to block proliferation and induce apoptosis through ROS accumulation (Lv & Yin, 2019).

Pharmacological Characterization

Other studies have characterized the pharmacological properties of quinazoline derivatives, focusing on their potential as receptor antagonists or enzyme inhibitors. For instance, Catarzi et al. (2010) evaluated selected triazoloquinoxaline and quinazolinedione derivatives for their affinity at AMPA receptors, identifying potent antagonists with anticonvulsant properties (Catarzi et al., 2010).

Antimicrobial and Antitubercular Activity

Additionally, research has explored the antimicrobial and antitubercular activities of quinazoline derivatives. Maurya et al. (2013) synthesized various substituted quinazolines to evaluate their in vitro anti-tubercular activity, finding several compounds with significant activity against Mycobacterium tuberculosis (Maurya et al., 2013).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O7S/c1-39-23-12-8-20(9-13-23)17-31-28(35)5-3-2-4-14-33-29(36)24-15-26-27(41-19-40-26)16-25(24)32-30(33)42-18-21-6-10-22(11-7-21)34(37)38/h6-13,15-16H,2-5,14,17-19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVXGVKHRVZOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

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